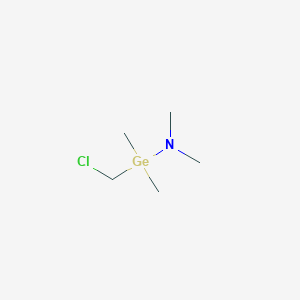
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine is an organogermanium compound characterized by the presence of a germanium atom bonded to a chloromethyl group and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine typically involves the reaction of tetramethylgermanium with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield methylgermanium compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives of tetramethylgermanium.
Oxidation Reactions: Products include germanium dioxide and its derivatives.
Reduction Reactions: Products include methylgermanium compounds.
Applications De Recherche Scientifique
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a probe for studying germanium-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine involves the interaction of the chloromethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The germanium atom may also play a role in stabilizing reactive intermediates and facilitating electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylgermanium: Lacks the chloromethyl group and is less reactive in substitution reactions.
Chloromethyltrimethylsilane: Contains a silicon atom instead of germanium and exhibits different reactivity and stability.
Chloromethyltriethylgermanium: Similar structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
Uniqueness
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine is unique due to the presence of both a chloromethyl group and a germanium atom, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical modifications and the exploration of novel applications in various fields.
Propriétés
Numéro CAS |
63223-93-8 |
|---|---|
Formule moléculaire |
C5H14ClGeN |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
N-[chloromethyl(dimethyl)germyl]-N-methylmethanamine |
InChI |
InChI=1S/C5H14ClGeN/c1-7(2,5-6)8(3)4/h5H2,1-4H3 |
Clé InChI |
YGFDRFZIRJGNIO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Ge](C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


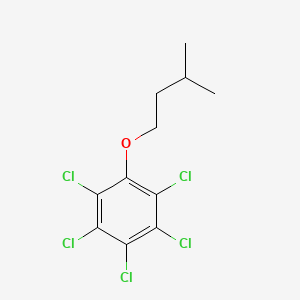
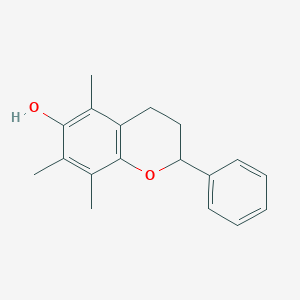
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
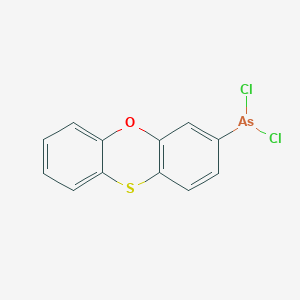
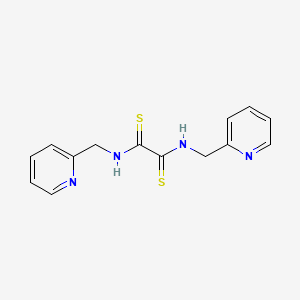
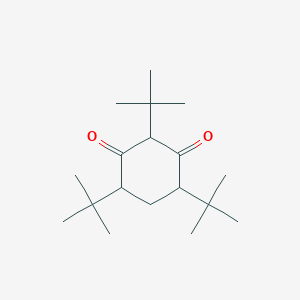

diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
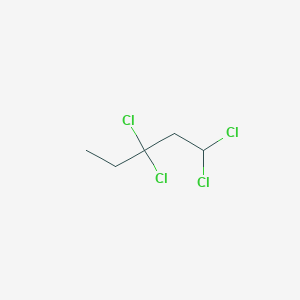


![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)

